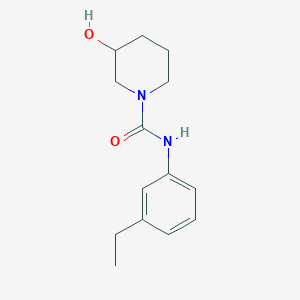
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The purpose of
作用机制
The exact mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of glucose tolerance and insulin sensitivity, and the inhibition of beta-amyloid plaque formation. Additionally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is that it has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent. Additionally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One limitation of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further research is needed to determine the optimal dosage and administration schedule for 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in different disease states.
未来方向
There are a number of future directions for research on 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of research could be the optimization of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea's therapeutic potential in the treatment of cancer, diabetes, and Alzheimer's disease. This could involve further studies on the compound's mechanism of action, as well as studies on optimal dosage and administration schedules.
Another area of research could be the development of new analogs of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea with improved pharmacokinetic properties and therapeutic potential. This could involve the synthesis and testing of new compounds based on the structure of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, with the goal of identifying compounds with improved efficacy and reduced toxicity.
Finally, further research is needed to determine the safety and efficacy of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in clinical trials. This could involve the development of new formulations of the compound, as well as studies on its safety and efficacy in different patient populations.
合成方法
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenyl isocyanate with 2-(oxolan-2-ylmethyl)amine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using standard techniques such as column chromatography.
科学研究应用
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been the subject of extensive research in the field of medicinal chemistry, with a focus on its potential applications in the treatment of various diseases. One area of research has been the use of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a potential anticancer agent. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Another area of research has been the use of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in the treatment of diabetes. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can improve glucose tolerance and insulin sensitivity in animal models of diabetes, and may have potential as a therapeutic agent for the treatment of type 2 diabetes.
Finally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and may have potential as a therapeutic agent for the treatment of this disease.
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-7-10(14)4-5-12(9)16-13(17)15-8-11-3-2-6-18-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDFMCGGMBLHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
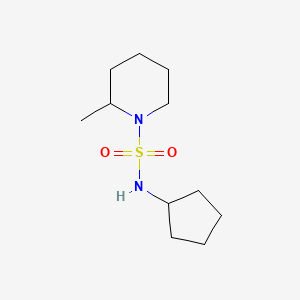
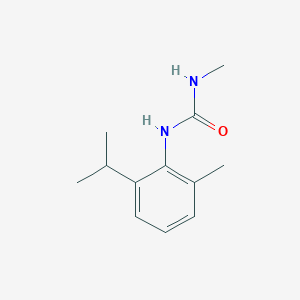
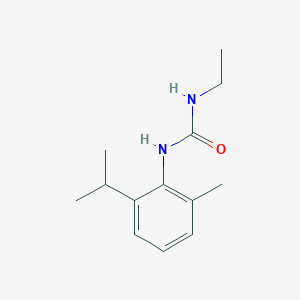
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

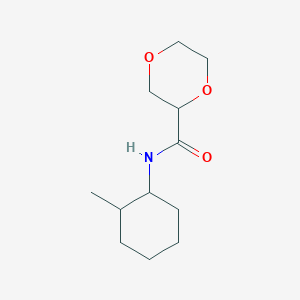
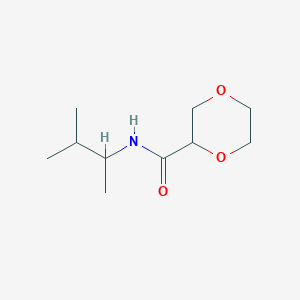
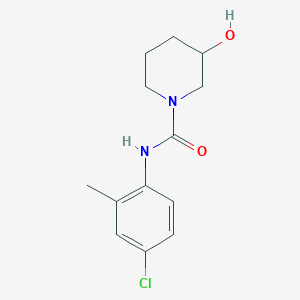
![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
